molecular formula C6H11NO2 B8133861 Methyl 1-methylazetidine-3-carboxylate

Methyl 1-methylazetidine-3-carboxylate

Cat. No.: B8133861
M. Wt: 129.16 g/mol
InChI Key: DSCYSJZHNQSHCS-UHFFFAOYSA-N
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Description

Methyl 1-methylazetidine-3-carboxylate is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is commonly used as a building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1-methylazetidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced via a more efficient route involving the cyclization of appropriate precursors under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and their derivatives.

  • Reduction Products: Primary amines and secondary amines.

  • Substitution Products: Azides, halides, and other functionalized derivatives.

Scientific Research Applications

Methyl 1-methylazetidine-3-carboxylate is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is employed in the development of new therapeutic agents and drug candidates.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

Methyl 1-methylazetidine-3-carboxylate is similar to other azetidine derivatives, such as methyl azetidine-3-carboxylate hydrochloride and 1-Boc-azetidine-3-carboxylate. its unique structural features, such as the presence of a methyl group at the 1-position, distinguish it from these compounds and contribute to its distinct reactivity and applications.

Comparison with Similar Compounds

  • Methyl azetidine-3-carboxylate hydrochloride

  • 1-Boc-azetidine-3-carboxylate

  • 1-Cbz-3-methylazetidine-3-carboxylate

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Properties

IUPAC Name

methyl 1-methylazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-3-5(4-7)6(8)9-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCYSJZHNQSHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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